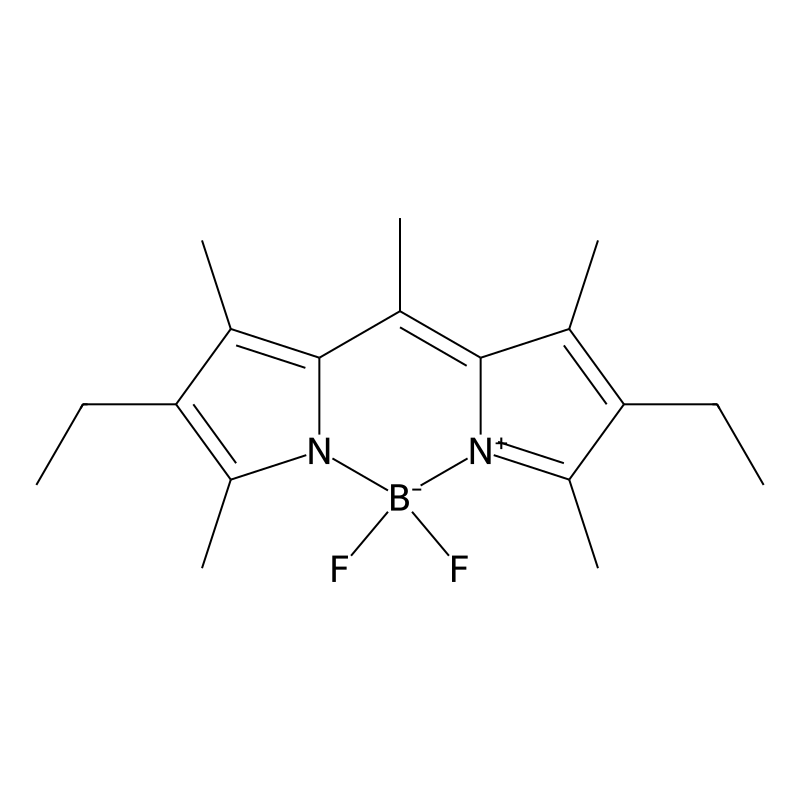

[[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) is a complex organic molecule that incorporates elements of pyrrole chemistry. Pyrroles are five-membered heterocyclic compounds containing nitrogen, and they are known for their diverse biological activities and applications in material science. The presence of difluoroborane suggests potential utility in boron chemistry, which is significant in various fields including catalysis and materials science.

Fluorescent Dye:

5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene, also known as Pyrromethene 567, is a fluorescent dye belonging to the Borondipyrromethene (BODIPY) class. BODIPYs are known for their strong fluorescence properties, making them valuable tools in various scientific research applications [].

Biopolymer Quantification:

One area of research exploring Pyrromethene 567 utilizes its fluorescence properties for the quantification of biopolymers within cells. A study published in Applied Microbiology and Biotechnology investigated the use of Pyrromethene 567, alongside other dyes, to monitor the formation of poly(3-hydroxybutyrate) (PHB) in Cupriavidus necator cultures []. PHB is a biodegradable polymer with industrial applications. Pyrromethene 567's fluorescence intensity correlates with PHB content, allowing researchers to track its production in real-time.

- Synthesis Reactions: The formation of the compound through the combination of simpler reactants, such as ethyl and dimethyl pyrroles.

- Substitution Reactions: Possible reactions where the difluoroborane interacts with other nucleophiles or electrophiles.

- Decomposition Reactions: Under certain conditions, this compound could break down into simpler molecules, especially when subjected to heat or light.

These reactions can be classified into various categories, including synthesis, decomposition, and substitution reactions, which are fundamental in organic chemistry for creating new compounds or modifying existing ones

The biological activity of compounds similar to [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) often includes: The specific biological effects of this compound would require empirical studies for validation.

Synthesis methods for this compound may involve:

- Condensation Reactions: Combining ethyl and dimethyl pyrroles under acidic or basic conditions to form the desired structure.

- Boron Complexation: Utilizing difluoroborane in a controlled reaction to introduce boron into the molecular framework.

- Functional Group Modifications: Employing standard organic reactions (e.g., alkylation) to introduce or modify functional groups on the pyrrole rings.

These methods highlight the versatility of synthetic organic chemistry in constructing complex molecules from simpler precursors.

This comparison highlights how the unique structure of [4-Ethyl-3,5-dimethyl-1H-pyrrol-2-ylmethyl]methane](difluoroborane) may confer distinct properties and applications not found in simpler analogs.

Interaction studies would focus on how this compound interacts with various biological targets or chemical reagents. Key areas include:

- Binding Affinity Studies: Determining how well the compound binds to specific proteins or enzymes.

- Reactivity with Nucleophiles: Investigating how the difluoroborane moiety reacts with other chemical species.

These studies are crucial for understanding the potential therapeutic uses and chemical behavior of the compound.

Similar compounds include:

- 4-Ethylpyrrole

- Simpler structure without dimethyl substitutions.

- Known for its basic heterocyclic properties.

- 3,4-Dimethylpyrrole

- Shares structural similarities but lacks ethyl groups.

- Exhibits distinct biological activities.

- Boronated Pyrroles

- Incorporate boron but may differ in substituents.

- Useful in catalysis and material science.

Comparison TableCompound Structural Features

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structural Features |

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|